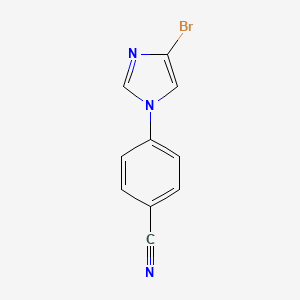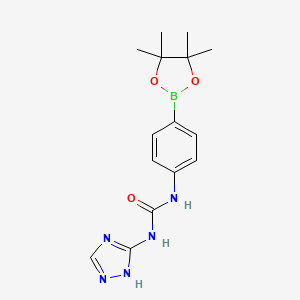
4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride is a chemical compound with the molecular formula C15H8ClNO3. It is known for its role as an intermediate in organic synthesis and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a benzoyl chloride group attached to a 1,3-dioxoisoindoline moiety, making it a versatile reagent in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride typically involves the reaction of 4-aminobenzoic acid with phthalic anhydride to form 4-(1,3-dioxoisoindol-2-yl)benzoic acid. This intermediate is then treated with thionyl chloride to yield the desired benzoyl chloride derivative . The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The compound is typically purified using techniques such as recrystallization or chromatography to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: The compound can be hydrolyzed to form 4-(1,3-dioxoisoindol-2-yl)benzoic acid.
Condensation Reactions: It can participate in condensation reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base or acid catalyst to facilitate the reaction .
Major Products Formed
The major products formed from reactions with this compound include amides, esters, and carboxylic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing effects of the 1,3-dioxoisoindoline moiety, which enhances its electrophilic character .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxoisoindol-2-yl)benzoic acid: This compound is a precursor in the synthesis of 4-(1,3-Dioxoisoindol-2-yl)benzoyl chloride and shares similar structural features.
4-(1,3-Dioxoisoindol-2-yl)butanoyl chloride: This compound has a similar structure but with a butanoyl group instead of a benzoyl group.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming various derivatives. Its structure allows for selective acylation reactions, making it a valuable reagent in synthetic chemistry .
Properties
CAS No. |
5383-83-5 |
|---|---|
Molecular Formula |
C15H8ClNO3 |
Molecular Weight |
285.68 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)benzoyl chloride |
InChI |
InChI=1S/C15H8ClNO3/c16-13(18)9-5-7-10(8-6-9)17-14(19)11-3-1-2-4-12(11)15(17)20/h1-8H |
InChI Key |
FNRMKWRCWZVXAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059362.png)



![Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14059375.png)






